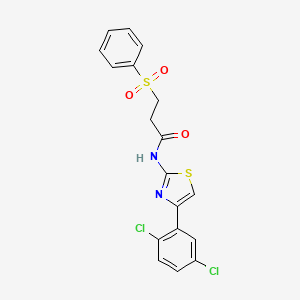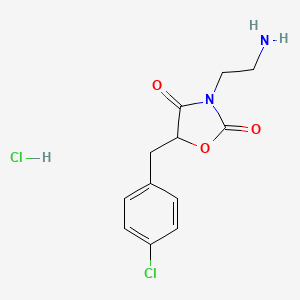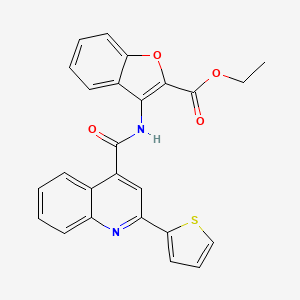![molecular formula C14H11Cl2NO4S B2865682 2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid CAS No. 478260-83-2](/img/structure/B2865682.png)
2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid” is a chemical compound with the molecular formula C14H11Cl2NO4S . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7ClO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 234.66 g/mol . It has a melting point of 122-126°C . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors .Applications De Recherche Scientifique
Sulfonation and Sulfation Reactions
The study of sulfonation and sulfation reactions highlights the chemical behavior of chlorophenols and related compounds when interacting with sulfuric acid and sulfur trioxide. This research is crucial for understanding the chemical transformations of complex chlorinated compounds in the presence of sulfating agents, which could have implications for the synthesis of new sulfonated materials and their applications in various industries (Wit & Cerfontain, 2010).
Herbicide Analysis and Environmental Monitoring
The development of spectrophotometric determination methods for chlorophenoxy acetic acid herbicides, through a diazotization process in a flow injection assembly, supports environmental monitoring and analysis. This technique offers a rapid, simple, and effective method for detecting herbicide residues in agricultural products, ensuring food safety and environmental protection (Shah, Jan, & Bashir, 2006).
Electrochemical Degradation of Organic Pollutants
Research on the electrochemical degradation of chlorophenols using Ti/SnO2-Sb anodes provides valuable insights into the removal of toxic organic compounds from wastewater. The high efficiency and rapid degradation rates achieved in these studies indicate the potential for applying electrochemical methods to treat industrial effluents and safeguard water resources (Niu et al., 2013).
Advanced Oxidation Processes for Herbicide Degradation
The optimization of photo-electro/persulfate/nZVI processes for the degradation of chlorophenoxy acetic acid herbicides highlights the effectiveness of combining advanced oxidation processes (AOPs) for environmental remediation. This novel approach demonstrates significant degradation efficiency, contributing to the development of sustainable methods for pollutant removal from aqueous solutions (Mehralipour & Kermani, 2021).
Propriétés
IUPAC Name |
2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-1-5-12(6-2-10)17(9-14(18)19)22(20,21)13-7-3-11(16)4-8-13/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZISUCNMYWADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Rac-(1R,3AR,6AS)-hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid](/img/structure/B2865607.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2865608.png)
![2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2865609.png)
![4-amino-N~5~-(2-fluorobenzyl)-2-[4-(3-methylphenyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2865612.png)
![4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2865613.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2865614.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2865616.png)
![Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate](/img/structure/B2865617.png)


